molecular formula C7H4FN3O2 B1396919 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol CAS No. 1220518-10-4

6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol

Cat. No. B1396919
M. Wt: 181.12 g/mol
InChI Key: LAMMUQIWOZBYSL-UHFFFAOYSA-N
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Description

6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C7H4FN3O2 . It is used in scientific research and as a synthetic intermediate .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol, often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .


Molecular Structure Analysis

The molecular structure of 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol can be represented by the InChI code: 1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) . The average mass of the molecule is 181.124 Da .


Chemical Reactions Analysis

Pyrimidine derivatives, including 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol, can undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .


Physical And Chemical Properties Analysis

6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol has a molecular weight of 181.13 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Routes and Structural Analysis : A study reported the synthesis of novel heterocycle derivatives, including 6-(5-fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The structural and spectral characterization of these compounds was achieved using various spectroscopic techniques and computational methods, indicating their potential for diverse applications in scientific research (Ashraf et al., 2019).

Applications in Material Science

  • Electrochemical and Surface Studies : Pyrimidine derivatives, including 6-bromopyrido[2,3-d]pyrimidines, were synthesized and characterized using NMR, IR, and HRMS techniques. These compounds have shown potential applications in material science, particularly in corrosion inhibition studies (Yadav et al., 2015).

Biomedical Research

  • Antiviral and Antimicrobial Activities : Several pyrido[2,3-d]pyrimidine derivatives have been investigated for their antiviral and antimicrobial activities. These compounds were found to exhibit promising activities against various pathogens, highlighting their potential in developing new therapeutic agents (Nasr & Gineinah, 2002).
  • Inhibition of Protoporphyrinogen Oxidase : Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as inhibitors of protoporphyrinogen oxidase. These compounds displayed significant herbicidal activity, suggesting their utility in agricultural applications (Wang et al., 2017).

Drug Development

  • Inhibitors in Cancer Treatment : Pyrido[2,3-d]pyrimidine derivatives have been studied as potential inhibitors in cancer treatment, particularly as tyrosine kinase inhibitors. These compounds showed promising results in inhibiting the growth of cancer cells and tumors in vivo (Smaill et al., 2000).

Safety And Hazards

The safety information for 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . After handling, thorough washing is recommended. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

Pyrimidine and its fused derivatives, including 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol, have shown therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

6-fluoro-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMUQIWOZBYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729191
Record name 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol

CAS RN

1220518-10-4
Record name 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220518-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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